N-(2-bromophenyl)-3-ethoxybenzamide
Description
N-(2-Bromophenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and a 3-ethoxy substituent on the benzoyl ring. This structure combines halogenated and alkoxy groups, which are known to influence electronic properties, solubility, and biological interactions. The bromine atom at the ortho position of the phenyl ring may enhance steric effects and influence binding affinity in biological systems, while the ethoxy group could modulate lipophilicity and metabolic stability .
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-12-7-5-6-11(10-12)15(18)17-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
FKHPXIPTIPRZCO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
TMB = Trimethoxybenzamide; *DMBzO = Dimethylbenzoxazolyl; †BzA = Benzamide
Key Observations :
- Halogen Positioning: The 2-bromophenyl group in the title compound contrasts with the 3-bromophenyl in N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide .
- Alkoxy vs. Chloro Substituents : The 3-ethoxy group in the title compound differs from the ethoxymethoxy group in etobenzanid, which is linked to herbicidal activity . Ethoxy groups generally increase lipophilicity, enhancing membrane permeability.
Table 2: Activity Comparison of Bromophenyl-Containing Compounds
Key Findings :
- Antiproliferative Activity : The acrylamide derivative with a 2-bromophenyl group (Table 2) demonstrates potent antiproliferative effects in leukemia cells, suggesting that bromophenyl motifs enhance target engagement in oncology contexts .
- Agrochemical vs. Pharmaceutical Roles : While etobenzanid (a dichlorophenyl benzamide) is herbicidal, bromophenyl benzamides are more commonly explored in medicinal chemistry, highlighting substituent-driven functional specialization .
Physicochemical Properties
Table 3: Molecular Weight and Solubility Trends
| Compound Name | Molecular Weight (g/mol) | Calculated LogP* | Predicted Solubility (mg/mL) |
|---|---|---|---|
| This compound | 328.19 | ~3.5 | ~0.05 (low) |
| N-(3-Bromophenyl)-3,4,5-TMB | 366.21 | ~2.8 | ~0.1 (moderate) |
| Etobenzanid | 340.20 | ~3.8 | ~0.03 (very low) |
*LogP values estimated using fragment-based methods.
Analysis :
- The higher LogP of the title compound compared to N-(3-Bromophenyl)-3,4,5-TMB reflects the ethoxy group’s contribution to hydrophobicity. This property may favor blood-brain barrier penetration but limit aqueous solubility .
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